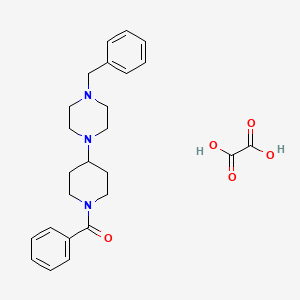
1-(1-benzoyl-4-piperidinyl)-4-benzylpiperazine oxalate
Vue d'ensemble
Description
1-(1-benzoyl-4-piperidinyl)-4-benzylpiperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant properties. However, The purpose of this paper is to provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BZP.
Mécanisme D'action
1-(1-benzoyl-4-piperidinyl)-4-benzylpiperazine oxalate acts as a stimulant by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. This receptor is involved in the regulation of dopamine and serotonin release, which are neurotransmitters that play a role in mood, motivation, and reward. Activation of TAAR1 by this compound leads to an increase in the release of these neurotransmitters, which can produce feelings of euphoria and increased energy.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can produce feelings of euphoria, increased energy, and improved mood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-benzoyl-4-piperidinyl)-4-benzylpiperazine oxalate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a psychoactive substance and can produce unwanted side effects in researchers. Another limitation is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-(1-benzoyl-4-piperidinyl)-4-benzylpiperazine oxalate. One direction is to study its effects on the immune system, as it has been shown to have immunomodulatory properties. Another direction is to study its effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse. Finally, research is needed to develop new therapeutic applications for this compound, such as in the treatment of depression or attention deficit hyperactivity disorder.
Applications De Recherche Scientifique
1-(1-benzoyl-4-piperidinyl)-4-benzylpiperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Propriétés
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.C2H2O4/c27-23(21-9-5-2-6-10-21)26-13-11-22(12-14-26)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10,22H,11-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPRNBGEIZJZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3973191.png)

![1-[1-(2-thienylcarbonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973204.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3973226.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3973230.png)
![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B3973240.png)
![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3973263.png)
![2-{4-[1-(3-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3973271.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![N-benzyl-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973287.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)